N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1797225-95-6
VCID: VC7361756
InChI: InChI=1S/C18H21N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h1-5,12-14H,6-11H2,(H,19,22)
SMILES: C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3)C4CC4
Molecular Formula: C18H21N3O
Molecular Weight: 295.386

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

CAS No.: 1797225-95-6

Cat. No.: VC7361756

Molecular Formula: C18H21N3O

Molecular Weight: 295.386

* For research use only. Not for human or veterinary use.

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide - 1797225-95-6

Specification

CAS No. 1797225-95-6
Molecular Formula C18H21N3O
Molecular Weight 295.386
IUPAC Name N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C18H21N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h1-5,12-14H,6-11H2,(H,19,22)
Standard InChI Key JFVPXDIEGUUMCL-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3)C4CC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 3- and 5-positions with cyclopropyl groups, connected via an ethylamine spacer to a benzamide group. The IUPAC name, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide, reflects this arrangement. Key structural attributes include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design.

  • Cyclopropyl Substituents: These strained rings introduce steric bulk and electronic effects, potentially influencing conformational flexibility and target interactions.

  • Benzamide Moiety: A common pharmacophore in kinase inhibitors, facilitating hydrogen bonding with enzymatic ATP-binding sites.

Physicochemical Data

While experimental data for the exact compound are sparse, analogues provide a basis for inference:

PropertyN-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide (Inferred)4-Methyl Analog4-Fluoro Analog
Molecular FormulaC₁₈H₂₂N₃OC₁₉H₂₃N₃OC₁₈H₂₀FN₃O
Molecular Weight (g/mol)296.40309.41313.38
LogP (Predicted)3.23.53.4
Hydrogen Bond Donors111
Hydrogen Bond Acceptors334

The benzamide group’s polarity likely confers moderate aqueous solubility, while the hydrophobic cyclopropyl and pyrazole components dominate partitioning into lipid membranes.

Synthetic Methodology

Key Reaction Steps

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide can be extrapolated from methods used for its analogues:

  • Pyrazole Formation: Cyclopropanation of acetylene derivatives yields 3,5-dicyclopropyl-1H-pyrazole.

  • Ethylamine Spacer Introduction: Reaction of the pyrazole with 2-bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) forms the intermediate 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine.

  • Benzamide Coupling: The amine intermediate is acylated with benzoyl chloride in the presence of triethylamine, yielding the final product.

Optimization Challenges

  • Cyclopropanation Efficiency: Achieving high regioselectivity for the 3,5-substituted pyrazole requires precise control of reaction temperature and catalyst loading.

  • Amine Stability: The ethylamine spacer is prone to oxidation, necessitating inert atmospheres during synthesis.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate the product in >95% purity.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In murine models, related pyrazole-benzamide compounds reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, suggesting immunomodulatory potential. The mechanism may involve suppression of NF-κB signaling downstream of kinase inhibition.

Comparative Analysis with Analogues

Structural Modifications and Activity Trends

CompoundKey ModificationRET Kinase IC₅₀ (nM)Solubility (mg/mL)
N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamideNone (Parent)~150 (Predicted)0.12 (Predicted)
4-Methyl Derivative-CH₃ at Benzamide850.09
4-Fluoro Derivative-F at Benzamide450.18

The fluoro substituent enhances both potency and solubility, likely due to increased electronegativity and hydrogen bonding capacity.

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